
4,5-Dibromo-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-fluorobenzenesulfonamide: is a chemical compound with the molecular formula C6H4Br2FNO2S It is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes:
Bromination: Starting with 2-fluorobenzenesulfonamide, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 4 and 5 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: 4,5-Dibromo-2-fluorobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Bromo-2-fluorobenzenesulfonamide: Similar structure but with only one bromine atom.
4,5-Dibromo-2-chlorobenzenesulfonamide: Similar structure with chlorine instead of fluorine.
4,5-Dibromo-2-methylbenzenesulfonamide: Similar structure with a methyl group instead of fluorine.
Uniqueness: 4,5-Dibromo-2-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens with the sulfonamide group enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C6H4Br2FNO2S |
|---|---|
Poids moléculaire |
332.98 g/mol |
Nom IUPAC |
4,5-dibromo-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2FNO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) |
Clé InChI |
IIOHLLGONPQJFO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)Br)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




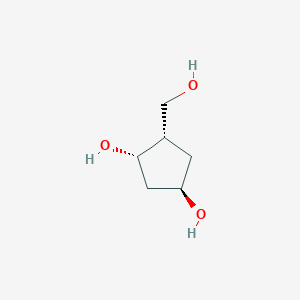
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
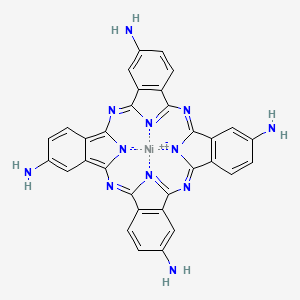
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
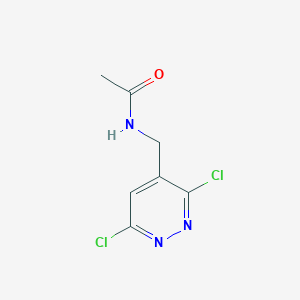
![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
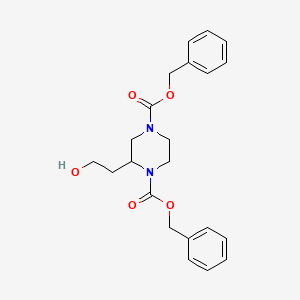
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)
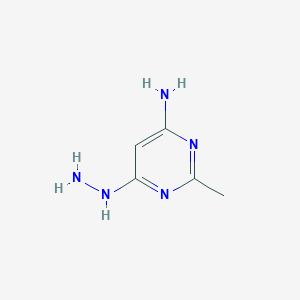
![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
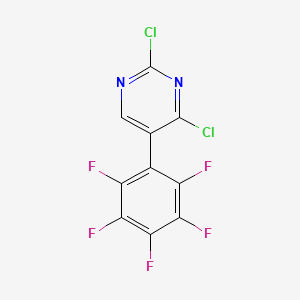
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)
